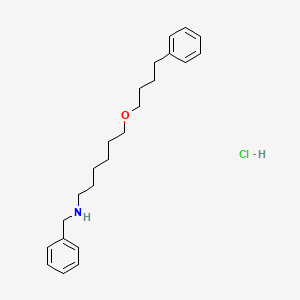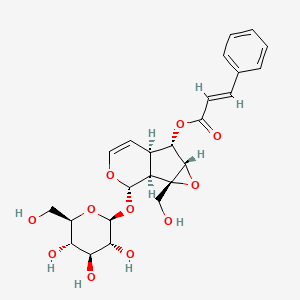
4-BroMobenzyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl isothiocyanate is a chemical compound with the linear formula BrC6H4NCS . It has a molecular weight of 214.08 . This compound is used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . 4-Bromophenyl isothiocyanate was used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione .
Molecular Structure Analysis
The molecular structure of 4-Bromophenyl isothiocyanate can be represented by the formula C7H4BrNS . The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Isothiocyanates, including 4-Bromophenyl isothiocyanate, exhibit various biological characteristics. They have unique chemical reactivity and are known for their antimicrobial, anti-inflammatory, and anticancer properties . The reactivity of the isothiocyanate moiety (–NCS) and the role of the side chain during reactions with reactive oxygen species and model radicals used in common antioxidant assays have been emphasized .
Physical And Chemical Properties Analysis
4-Bromophenyl isothiocyanate is a solid compound . It should be stored under inert gas in a dry, cool, and well-ventilated place . It is sensitive to moisture .
Mechanism of Action
The activation of Nrf2 stands as a pivotal mechanism of action for all isothiocyanates, playing a key role in both antioxidative and anti-inflammatory activities . Isothiocyanates, including 4-Bromophenyl isothiocyanate, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting the growth of cancer cells .
Safety and Hazards
4-Bromophenyl isothiocyanate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of personal protective equipment, including gloves and eye protection, is advised when handling this compound .
Future Directions
Recent advancements in the synthesis of isothiocyanates, including 4-Bromophenyl isothiocyanate, have been summarized in a review . The review highlights the growing interest in non-nitrogen-derived isothiocyanates and outlines the trends in the methodology . Isothiocyanates have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry .
properties
CAS RN |
10219-19-9 |
|---|---|
Product Name |
4-BroMobenzyl isothiocyanate |
Molecular Formula |
C6H6BrNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)

